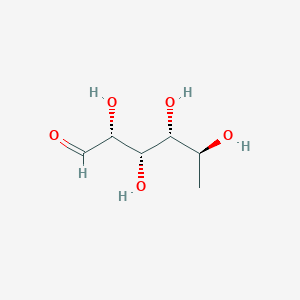
1-Eicosyl-2-docosanoyl-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-eicosyl-2-docosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine O-42:0 in which the alkyl and the acyl groups specified at positions 1 and 2 are eicosyl and docosanoyl respectively. It is a phosphatidylcholine O-42:0 and a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine. It derives from a docosanoic acid.
Aplicaciones Científicas De Investigación
Structure and Properties
- Structural Analysis and Thermotropic Properties : The ether-linked phosphatidylcholines like 1-eicosyl-2-docosanoyl-sn-glycero-3-phosphocholine (EDPC) have distinct structural properties. Studies using differential scanning calorimetry and X-ray diffraction have revealed insights into their thermotropic behavior and bilayer membrane structures. For instance, EDPC exhibits a specific endothermic transition and forms an interdigitated, triple-chain bilayer gel phase, providing important insights into its structural properties in different phases (Mattai, Witzke, Bittman, & Shipley, 1987).
Lipid Mixtures and Phase Behavior
- Phase Behavior in Lipid Mixtures : The behavior of lipid mixtures containing compounds like 1-eicosyl-2-docosanoyl-sn-glycero-3-phosphocholine in bilayers and monolayers has been studied using techniques like differential scanning calorimetry and epifluorescence microscopy. These studies provide valuable information on the phase separation and domain formation in mixed phospholipid monolayers, essential for understanding membrane dynamics and function (Dumaual, Jenski, & Stillwell, 2000).
Membrane Interaction Studies
- Membrane Interactions and Properties : In-depth studies using techniques like neutron diffraction and small-angle X-ray scattering have been conducted to understand the interactions of specific phospholipids, including 1-eicosyl-2-docosanoyl-sn-glycero-3-phosphocholine, with other lipids in bilayer structures. These studies are crucial for unraveling how these phospholipids influence membrane dimensions, molecular order, and hydration, which are vital for cellular functions and biochemical processes (Binder & Gawrisch, 2001).
Analytical Techniques and Synthesis
- Analytical and Synthesis Approaches : Research has also focused on the synthesis and analysis of phospholipids like 1-eicosyl-2-docosanoyl-sn-glycero-3-phosphocholine. Techniques such as high-performance liquid chromatography and fast atom bombardment mass spectrometry have been utilized for isolating and characterizing these phospholipids, contributing significantly to our understanding of their chemical properties and potential applications (Dasgupta, Ayanoglu, Tomer, & Djerassi, 1987).
Cellular Interactions and Functions
- Cellular Targets and Functions : Research has been conducted to identify the cellular targets and understand the functional role of compounds like 1-eicosyl-2-docosanoyl-sn-glycero-3-phosphocholine in biological systems. These studies provide insights into how such phospholipids interact with cellular components, influencing various biological processes and signaling pathways (Potier et al., 2011).
Propiedades
Nombre del producto |
1-Eicosyl-2-docosanoyl-sn-glycero-3-phosphocholine |
|---|---|
Fórmula molecular |
C50H102NO7P |
Peso molecular |
860.3 g/mol |
Nombre IUPAC |
[(2R)-2-docosanoyloxy-3-icosoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C50H102NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-27-29-31-33-35-37-39-41-43-50(52)58-49(48-57-59(53,54)56-46-44-51(3,4)5)47-55-45-42-40-38-36-34-32-30-28-25-23-21-19-17-15-13-11-9-7-2/h49H,6-48H2,1-5H3/t49-/m1/s1 |
Clave InChI |
BJUWREINODTBMO-ANFMRNGASA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COCCCCCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(COCCCCCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(Z)-2-benzoyl-1-methylvinyl]acetamide](/img/structure/B1263673.png)
![3-(4-{7-[(5-carboxypentyl)(ethyl)amino]-2-oxo-2H-chromen-3-yl}pyridinium-1-yl)propane-1-sulfonate](/img/structure/B1263674.png)


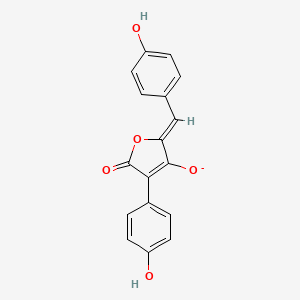
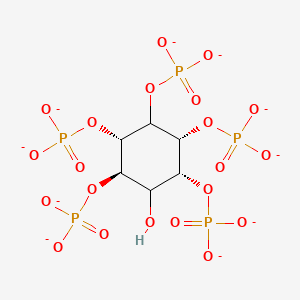

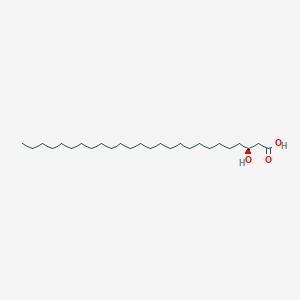
![(15R)-13-[(4-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263683.png)
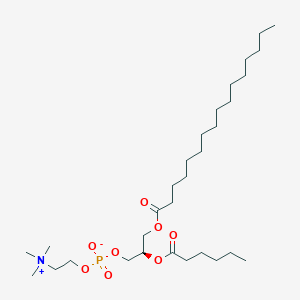

![10,13-dimethyl-17-phenyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1263690.png)
